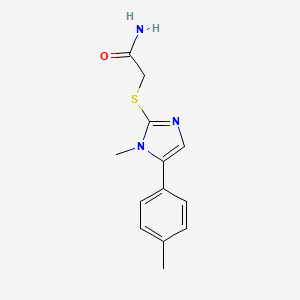
5-ジメチルホスホリル-2H-ベンゾトリアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Dimethylphosphoryl-2H-benzotriazole is a versatile chemical compound known for its unique properties and applications in various fields such as catalysis, drug synthesis, and materials science. This compound belongs to the benzotriazole family, which is characterized by a triazole ring fused with a benzene ring, and it features a dimethylphosphoryl group attached to the triazole ring.
科学的研究の応用
5-Dimethylphosphoryl-2H-benzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the production of advanced materials and as a corrosion inhibitor.
作用機序
Target of Action
5-Dimethylphosphoryl-2H-benzotriazole, also known as (1H-Benzo[d][1,2,3]triazol-6-yl)dimethylphosphine oxide, is a derivative of benzotriazole . Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . They are also known to act as corrosion inhibitors .
Mode of Action
Benzotriazole derivatives are known to form diverse non-covalent interactions, including π–π stacking interactions and hydrogen bonds, with their targets . These interactions can lead to changes in the function of the target molecules, resulting in the observed biological effects .
Biochemical Pathways
Benzotriazole derivatives have been found to impact a variety of biological processes, including plant growth regulation, choleretic activity, antibacterial activity, antiprotozoal activity, and antiviral activity .
Result of Action
Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
The action of 5-Dimethylphosphoryl-2H-benzotriazole may be influenced by various environmental factors. For instance, benzotriazole ultraviolet stabilizers (BUVs), which include benzotriazole derivatives, are used in various products to prevent yellowing and degradation . The presence of these compounds in the environment could potentially interfere with natural attenuation processes, such as photodegradation, thereby increasing the persistence of pollutants and the risk of exposure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dimethylphosphoryl-2H-benzotriazole typically involves the reaction of benzotriazole with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of 5-Dimethylphosphoryl-2H-benzotriazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography .
化学反応の分析
Types of Reactions
5-Dimethylphosphoryl-2H-benzotriazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced species.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction may produce phosphines .
類似化合物との比較
Similar Compounds
Benzotriazole: A parent compound with similar structural features but without the dimethylphosphoryl group.
5-Methylbenzotriazole: A derivative with a methyl group instead of the dimethylphosphoryl group.
5-Chlorobenzotriazole: A derivative with a chlorine atom instead of the dimethylphosphoryl group.
Uniqueness
5-Dimethylphosphoryl-2H-benzotriazole is unique due to the presence of the dimethylphosphoryl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability .
特性
IUPAC Name |
5-dimethylphosphoryl-2H-benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N3OP/c1-13(2,12)6-3-4-7-8(5-6)10-11-9-7/h3-5H,1-2H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASWGSPMPBJFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC2=NNN=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N3OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2474327.png)

![1-allyl-7-ethyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2474329.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2474332.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B2474335.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2474336.png)

![1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride](/img/structure/B2474339.png)

![1-benzyl-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2474343.png)
